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Compound of Interest

Compound Name:
2-Bromo-1,3-difluoro-5-

iodobenzene

Cat. No.: B132709 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Bromo-1,3-difluoro-5-iodobenzene is a halogenated aromatic compound with significant

applications as a versatile building block in organic synthesis.[1] Its unique substitution pattern,

featuring bromine, fluorine, and iodine atoms, allows for selective functionalization through

various cross-coupling reactions, making it a valuable intermediate in the development of novel

pharmaceuticals and agrochemicals.[1] A thorough understanding of its spectral characteristics

is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives.

This technical guide provides an in-depth overview of the expected spectral data for 2-Bromo-
1,3-difluoro-5-iodobenzene, including Nuclear Magnetic Resonance (NMR) spectroscopy,

High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass

Spectrometry (LC-MS). Detailed experimental protocols and workflow visualizations are

presented to aid researchers in the comprehensive analysis of this compound.

Physicochemical Properties
A summary of the key physicochemical properties of 2-Bromo-1,3-difluoro-5-iodobenzene is

presented in the table below.
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Property Value

CAS Number 155906-10-8

Molecular Formula C₆H₂BrF₂I

Molecular Weight 318.89 g/mol

Appearance White to light red to green powder/crystal

Melting Point 64 - 68 °C

Purity ≥98% (GC)

Predicted Spectral Data
The following tables summarize the predicted spectral data for 2-Bromo-1,3-difluoro-5-
iodobenzene based on established principles of spectroscopy and data from similar

halogenated aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (500 MHz, CDCl₃):

Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~7.5 - 7.8 t ~8.5 H-4/H-6

Note: The two aromatic protons are chemically equivalent due to the symmetry of the molecule

but will appear as a triplet due to coupling with the two equivalent fluorine atoms.

¹³C NMR (125 MHz, CDCl₃):
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Chemical Shift (δ, ppm) Assignment

~160 (dd) C-1/C-3

~95 (t) C-2

~130 (t) C-4/C-6

~90 C-5

Note: Carbons attached to fluorine will exhibit splitting (d: doublet, t: triplet).

¹⁹F NMR (470 MHz, CDCl₃):

Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~ -100 to -120 t ~8.5 F-1/F-3

Note: 19F NMR chemical shifts are typically referenced to CFCl₃. The fluorine atoms will

appear as a triplet due to coupling with the two neighboring aromatic protons.

High-Performance Liquid Chromatography (HPLC)
Method: Reversed-Phase HPLC

Parameter Value

Column C18 (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase Acetonitrile:Water (Gradient)

Detection UV at 254 nm

Expected Retention Time
Highly dependent on exact conditions, but

expected to be well-retained.

Liquid Chromatography-Mass Spectrometry (LC-MS)
Method: ESI-MS
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Parameter Value

Ionization Mode Electrospray Ionization (ESI), Positive/Negative

Expected [M+H]⁺ 319.8979

Expected [M-H]⁻ 317.8822

Isotopic Pattern
Characteristic pattern due to Bromine (⁷⁹Br/⁸¹Br)

and Iodine (¹²⁷I).

Experimental Protocols
NMR Spectroscopy
A sample of 2-Bromo-1,3-difluoro-5-iodobenzene (5-10 mg) is dissolved in approximately 0.7

mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an

internal standard. The solution is transferred to a 5 mm NMR tube. ¹H, ¹³C, and ¹⁹F NMR

spectra are acquired on a 500 MHz NMR spectrometer. For ¹⁹F NMR, a dedicated fluorine

probe or a broadband probe tuned to the fluorine frequency is used.

HPLC Analysis
A stock solution of 2-Bromo-1,3-difluoro-5-iodobenzene is prepared by dissolving 1 mg of the

compound in 1 mL of acetonitrile. A reversed-phase HPLC analysis is performed using a C18

column. A typical gradient elution could start with 50:50 acetonitrile:water, ramping to 95:5

acetonitrile:water over 10 minutes, holding for 2 minutes, and then returning to the initial

conditions. The flow rate is maintained at 1.0 mL/min, and the column oven is set to 30 °C.

Detection is carried out using a UV detector at a wavelength of 254 nm.

LC-MS Analysis
For LC-MS analysis, the same chromatographic conditions as the HPLC method can be

employed, with the eluent being directed into the mass spectrometer. The mass spectrometer

is operated in electrospray ionization (ESI) mode, acquiring data in both positive and negative

ion modes to observe the protonated molecule [M+H]⁺ and deprotonated molecule [M-H]⁻,

respectively. A full scan is performed over a mass range of m/z 100-500 to detect the parent ion

and its characteristic isotopic pattern.
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Visualized Workflows
The following diagrams illustrate the logical workflows for the spectral analysis of 2-Bromo-1,3-
difluoro-5-iodobenzene.

Sample Preparation Data Acquisition Data Processing & Analysis

Weigh Compound Dissolve in CDCl3 with TMS Transfer to NMR Tube Acquire 1H, 13C, 19F Spectra Fourier Transform Phase & Baseline Correction Peak Integration & Chemical Shift Referencing Structural Assignment

Sample Preparation HPLC Analysis Data Analysis

Prepare Stock Solution Dilute to Working Concentration Filter Sample Inject into HPLC System Separation on C18 Column UV Detection Generate Chromatogram Determine Retention Time Quantify Peak Area

Sample Preparation LC-MS Analysis Data Analysis

Prepare Stock Solution Dilute to Working Concentration Filter Sample Inject into LC System Chromatographic Separation Electrospray Ionization Mass Analysis Extract Ion Chromatogram Identify Molecular Ion Peak Confirm Isotopic Pattern

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b132709#spectral-data-for-2-bromo-1-3-difluoro-5-
iodobenzene-nmr-hplc-lc-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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